

# Avelumab vs. Pembrolizumab: A Comparative Guide for Bladder Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | CypD-IN-29 |           |  |  |  |  |
| Cat. No.:            | B606901    | Get Quote |  |  |  |  |

In the landscape of immunotherapy for bladder cancer, avelumab and pembrolizumab have emerged as significant treatment options. Both are immune checkpoint inhibitors that target the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, but they have distinct mechanisms of action, approved indications, and clinical data supporting their use. This guide provides a detailed comparison of avelumab and pembrolizumab for researchers, scientists, and drug development professionals, focusing on their performance, experimental data, and underlying mechanisms.

## **Mechanism of Action**

Both avelumab and pembrolizumab function by blocking the interaction between PD-1 and PD-L1, which tumor cells often exploit to evade the immune system. However, they target different components of this pathway.

Avelumab is a human IgG1 monoclonal antibody that specifically targets PD-L1.[1][2][3] By binding to PD-L1 on tumor cells, avelumab prevents it from interacting with the PD-1 receptor on T cells.[1][2][3] This action removes the inhibitory signal, thereby restoring the ability of T cells to recognize and attack cancer cells.[2][4] A unique feature of avelumab is its wild-type IgG1 Fc region, which can engage natural killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), representing a potential dual mechanism of action.[1][4][5]

Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on T cells. [6][7][8] By binding to PD-1, pembrolizumab blocks its interaction with both PD-L1 and PD-L2,



another ligand for PD-1.[9] This blockade releases the "brake" on the immune system, enabling a more robust anti-tumor immune response.[6][7][8]



Click to download full resolution via product page

Fig. 1: Mechanism of Action of Avelumab and Pembrolizumab.

## **Clinical Efficacy and Safety**

Direct head-to-head randomized trials comparing avelumab and pembrolizumab in bladder cancer are lacking.[10] Therefore, a comparison must be made by examining their pivotal clinical trials in their respective approved settings.

## **Avelumab: JAVELIN Bladder 100 Trial**

The JAVELIN Bladder 100 trial was a phase III study that established avelumab as a first-line maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma who had not progressed on first-line platinum-containing chemotherapy.[11][12]

Experimental Protocol: JAVELIN Bladder 100

• Study Design: Randomized, open-label, multicenter, phase III trial.[11][12]



- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4 to 6 cycles of first-line platinum-based chemotherapy.[11][12]
- Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[11][12]
- Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg intravenously every 2 weeks.[13]
- Primary Endpoint: Overall Survival (OS).[11][12]
- Secondary Endpoints: Progression-Free Survival (PFS), safety.[11][12]



Click to download full resolution via product page

Fig. 2: JAVELIN Bladder 100 Experimental Workflow.



Efficacy and Safety Data: JAVELIN Bladder 100

| Endpoint                                            | Avelumab +<br>BSC (n=350) | BSC Alone<br>(n=350) | Hazard Ratio<br>(95% CI) | P-value  |
|-----------------------------------------------------|---------------------------|----------------------|--------------------------|----------|
| Median Overall<br>Survival                          | 23.8 months               | 15.0 months          | 0.76 (0.63 - 0.91)       | 0.0036   |
| 2-Year Overall<br>Survival Rate                     | 49.8%                     | 38.4%                | N/A                      | N/A      |
| Median<br>Progression-Free<br>Survival              | 5.5 months                | 2.1 months           | 0.54 (0.46 - 0.64)       | < 0.0001 |
| 2-Year<br>Progression-Free<br>Survival Rate         | 23.4%                     | 7.1%                 | N/A                      | N/A      |
| Any-Grade Treatment- Related Adverse Events (TRAEs) | 78.2%                     | N/A                  | N/A                      | N/A      |
| Grade ≥3 TRAEs                                      | 19.5%                     | N/A                  | N/A                      | N/A      |

Data from longer-term follow-up of the JAVELIN Bladder 100 trial.[11][14]

### Pembrolizumab: KEYNOTE-045 Trial

The KEYNOTE-045 trial was a phase III study that established pembrolizumab as a second-line treatment for patients with locally advanced or metastatic urothelial carcinoma that has progressed during or after platinum-containing chemotherapy.[6][15][16]

Experimental Protocol: KEYNOTE-045

- Study Design: Randomized, open-label, multicenter, phase III trial.[15][16][17]
- Patient Population: Patients with metastatic or locally advanced urothelial cancer that recurred or progressed following platinum-based chemotherapy.[16][17]



- Randomization: Patients were randomized 1:1 to receive either pembrolizumab or investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[15][17]
- Treatment Regimen: Pembrolizumab was administered at a dose of 200 mg intravenously every 3 weeks.[17]
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[15]
- Secondary Endpoints: Objective Response Rate (ORR), duration of response, and safety.
   [16]



Click to download full resolution via product page

**Fig. 3:** KEYNOTE-045 Experimental Workflow.

Efficacy and Safety Data: KEYNOTE-045



| Endpoint                                             | Pembrolizuma<br>b (n=270) | Chemotherapy<br>(n=272) | Hazard Ratio<br>(95% CI) | P-value |
|------------------------------------------------------|---------------------------|-------------------------|--------------------------|---------|
| Median Overall<br>Survival                           | 10.3 months               | 7.4 months              | 0.70 (0.57 - 0.86)       | 0.0003  |
| 18-Month Overall<br>Survival Rate                    | 33.2%                     | 19.7%                   | N/A                      | N/A     |
| Median<br>Progression-Free<br>Survival               | 2.1 months                | 3.3 months              | 0.96 (0.79 - 1.16)       | 0.32    |
| Objective<br>Response Rate                           | 21.1%                     | 11.0%                   | N/A                      | N/A     |
| Median Duration of Response                          | Not Reached               | 4.4 months              | N/A                      | N/A     |
| Any-Grade<br>Treatment-<br>Related Adverse<br>Events | 63.6%                     | Not specified           | N/A                      | N/A     |
| Grade ≥3<br>Treatment-<br>Related Adverse<br>Events  | 15.0%                     | 49.3%                   | N/A                      | N/A     |

Data from mature results of the KEYNOTE-045 trial.[18][19][20]

## **Observational and Retrospective Comparisons**

While direct randomized comparisons are unavailable, some observational and retrospective studies have attempted to compare the outcomes of avelumab maintenance with second-line pembrolizumab. One such multicenter retro-prospective study (AVePEm) found no significant differences in overall survival and progression-free survival between the two treatment strategies.[10][21] In this study, the median OS was 27 months for the avelumab group and 26 months for the pembrolizumab group.[21] The median PFS from the start of immunotherapy was 7.5 months for avelumab and 5.5 months for pembrolizumab.[10][21] It is crucial to note



that these are not direct comparisons from a randomized trial and should be interpreted with caution.

## Conclusion

Avelumab and pembrolizumab are both valuable immunotherapies for bladder cancer, but they are established in different clinical settings. Avelumab has demonstrated a significant survival benefit as a first-line maintenance therapy for patients who have not progressed on initial platinum-based chemotherapy. Pembrolizumab has shown superior overall survival compared to chemotherapy in the second-line setting for patients whose disease has progressed after platinum-based chemotherapy.

The choice between these agents is currently dictated by the clinical scenario and their approved indications. Future research, including potential head-to-head trials or real-world evidence analyses, will be crucial to further delineate the comparative effectiveness of these two important therapies and to determine the optimal sequencing of immunotherapy in the management of advanced bladder cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A review of avelumab in locally advanced and metastatic bladder cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avelumab in the Treatment of Bladder Cancer: Current Insights and Future Prospects -Ecurater Journals [ecurater.com]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]

## Validation & Comparative





- 7. Keytruda (Pembrolizumab) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 8. Pembrolizumab for Bladder Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Pembrolizumab for BCG-Unresponsive, High-Risk Non–Muscle Invasive Bladder Cancer -The ASCO Post [ascopost.com]
- 10. Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Avelumab First-Line Maintenance for Advanced Urothelial Carcinoma: Results From the JAVELIN Bladder 100 Trial After ≥2 Years of Follow-Up PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma The ASCO Post [ascopost.com]
- 15. Efficacy and safety of pembrolizumab in metastatic urothelial carcinoma: results from KEYNOTE-045 and KEYNOTE-052 after up to 5 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KEYNOTE-045 Trial Finds Pembrolizumab Improves Survival Over Chemotherapy in Advanced Urothelial Cancer The ASCO Post [ascopost.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. onclive.com [onclive.com]
- 20. curetoday.com [curetoday.com]
- 21. Clinical outcomes of avelumab and pembrolizumab in advanced urothelial cancer: an observational multicenter retro-prospective study on patients undergoing treatment in clinical practice (AVePEm study) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab vs. Pembrolizumab: A Comparative Guide for Bladder Cancer Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#avelumab-versus-pembrolizumab-for-bladder-cancer]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com